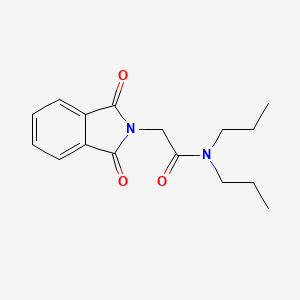![molecular formula C17H18ClNOS B5834884 3-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5834884.png)
3-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)propanamide is a chemical compound that belongs to the class of amides. It is commonly known as CP-47,497, and it is a synthetic cannabinoid that acts as an agonist of the cannabinoid receptors. It has been widely used in scientific research to study the effects of cannabinoids on the human body.
Mecanismo De Acción
CP-47,497 acts as an agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a cascade of biochemical and physiological effects. The activation of CB1 receptors in the brain leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric effects of cannabinoids. The activation of CB2 receptors in the immune system leads to the suppression of inflammation and the modulation of immune responses.
Biochemical and Physiological Effects:
CP-47,497 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate pain, inflammation, and immune responses. It has also been shown to have neuroprotective effects and to modulate the release of neurotransmitters such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-47,497 has several advantages for use in lab experiments. It has a high affinity for the cannabinoid receptors CB1 and CB2, which allows for precise control of the experimental conditions. It is also stable and easy to handle, which makes it a popular choice for researchers. However, CP-47,497 has some limitations, including its high cost and the potential for toxicity at high doses.
Direcciones Futuras
There are several future directions for research on CP-47,497. One area of interest is the development of new synthetic cannabinoids that have improved pharmacological properties. Another area of interest is the study of the effects of cannabinoids on neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research on the safety and toxicity of CP-47,497 and other synthetic cannabinoids.
Métodos De Síntesis
The synthesis of CP-47,497 involves the reaction of 4-chlorothiophenol with 3,4-dimethylbenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 3,4-dimethylphenylacetonitrile in the presence of potassium carbonate to yield CP-47,497.
Aplicaciones Científicas De Investigación
CP-47,497 has been extensively used in scientific research to study the effects of cannabinoids on the human body. It has been shown to have a high affinity for the cannabinoid receptors CB1 and CB2, and it has been used to study the mechanism of action of these receptors. CP-47,497 has also been used to study the effects of cannabinoids on pain, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(3,4-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12-3-6-15(11-13(12)2)19-17(20)9-10-21-16-7-4-14(18)5-8-16/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMMXAIVOGYVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-nitrobenzamide](/img/structure/B5834812.png)
![N-benzyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5834813.png)

![2-(2,3-dimethylphenoxy)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5834824.png)

![N-(4-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5834833.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5834837.png)
![2-[(4-chlorophenyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5834845.png)
![N-[(benzylamino)carbonyl]isonicotinamide](/img/structure/B5834847.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B5834859.png)

